molecular formula C10H8N2O B1604842 Quinoline-8-carboxamide CAS No. 55706-61-1

Quinoline-8-carboxamide

Cat. No.: B1604842
CAS No.: 55706-61-1
M. Wt: 172.18 g/mol
InChI Key: HPQRQAOVNXWEEQ-UHFFFAOYSA-N
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Description

Quinoline-8-carboxamide is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline itself is composed of a benzene ring fused with a pyridine ring.

Biochemical Analysis

Biochemical Properties

Quinoline-8-carboxamide has been shown to interact with various enzymes and proteins. For instance, it has been found to exhibit anti-proliferative activities, potentially acting as an inhibitor of protein kinases (PKs), which are key regulators of cell survival and proliferation . The compound’s interaction with these biomolecules can influence biochemical reactions, leading to changes in cell function .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. It has been shown to exhibit good anti-proliferative activities against several cell lines, including MCF-7, CACO, HepG-2, and HCT-116 . The compound influences cell function by potentially affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It has been suggested that the compound exerts its effects through binding interactions with biomolecules, potentially inhibiting or activating enzymes, and causing changes in gene expression . For instance, it has been found to potentially inhibit Pim-1 kinase, a type of protein kinase .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. While specific information on the compound’s stability, degradation, and long-term effects on cellular function is limited, studies have shown that certain derivatives of the compound exhibit selective cytotoxic effects .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, related compounds have been studied. For instance, laquinimod, a quinoline-3-carboxamide derivative, has been shown to have effects that vary with different dosages in animal models .

Metabolic Pathways

Given its potential role as a protein kinase inhibitor, it may interact with enzymes or cofactors involved in various metabolic pathways .

Transport and Distribution

Information on how this compound is transported and distributed within cells and tissues is currently limited. Given its biochemical properties, it may interact with various transporters or binding proteins, influencing its localization or accumulation within cells .

Subcellular Localization

Based on its potential interactions with various biomolecules, it may be directed to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline-8-carboxamide can be achieved through various methods. One common approach involves the reaction of quinoline with carboxylic acid derivatives under specific conditions. For example, the Gould-Jacob and Friedländer synthesis protocols are well-known methods for constructing the quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are also employed to synthesize quinoline derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Quinoline-8-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinoline-8-carboxylic acid, while reduction can produce this compound derivatives with different functional groups .

Scientific Research Applications

Properties

IUPAC Name

quinoline-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c11-10(13)8-5-1-3-7-4-2-6-12-9(7)8/h1-6H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPQRQAOVNXWEEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)N)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00204243
Record name 8-Quinolinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00204243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55706-61-1
Record name 8-Quinolinecarboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055706611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Quinolinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00204243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5.2 g of 6-chloro-quinoline-8-carboxylic acid in 150 ml of acetone were combined, while stirring and cooling with ice, with 2.8 g of triethylamine and 2.6 g of chloroformic acid methyl ester. The whole was stirred for about 10 minutes, a solution of 3.4 g of 2-(4-methylphenyl)-ethylamine in 50 ml of 2-(4-methylphenyl)-ethyl-amine in 50 ml of acetone was added and the mixture was again stirred for 1 hour at room temperature. Then, water was added, the precipitate was filtered off with suction, treated with a dilute ammonia solution, undissolved matter was filtered off and recrystallized from dilute methanol. The 6-chloro-N-(2-<4-methylphenyl>-ethyl)-quinoline-8-carboxylic acid amide so obtained was found to melt at 102°-104° C.
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two
Quantity
2.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
3.4 g
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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